molecular formula C24H28N4O5 B12180436 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B12180436
M. Wt: 452.5 g/mol
InChI Key: FEAZYRRCQSUFRO-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-2,4-quinazolinedione
  • 4-amino-2-chloro-6,7-dimethoxyquinazoline
  • 2,4-dichloro-6,7-dimethoxyquinazoline

Uniqueness

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct biological and pharmacological properties, setting it apart from other similar compounds.

Biological Activity

6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, characterized by its unique molecular structure which includes methoxy substitutions and a piperazine moiety. Its molecular formula is C18H24N4O4C_{18}H_{24}N_{4}O_{4} with a molecular weight of 360.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic contexts related to cancer and neurodegenerative diseases.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. It may modulate pathways that are crucial in several disease processes, potentially acting as an inhibitor in certain therapeutic contexts. The specific mechanisms remain under investigation, but similar compounds have shown promise in targeting pathways involved in cancer proliferation and neurodegeneration .

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in many cancers such as breast and lung cancer .

Table 1: Cytotoxicity of Quinazolinone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
K5PC-35.2
K6MCF-74.8
K7HT-296.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinones have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The presence of methoxy groups appears to enhance the antibacterial efficacy of these compounds .

Table 2: Antimicrobial Efficacy of Quinazolinones

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus15 µg/mL
Compound BCandida albicans20 µg/mL

Neuroprotective Effects

Preliminary studies suggest that this quinazolinone derivative may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The exact pathways through which it exerts these effects are still being elucidated but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Case Studies

A notable study investigated the effects of a series of quinazolinone derivatives on human cancer cell lines. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity against prostate cancer cells (PC-3) with IC50 values ranging from 4.8 to 6.0 µM. These findings suggest a strong potential for further development in anticancer therapies .

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

6,7-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O5/c1-31-20-7-5-4-6-19(20)26-10-12-27(13-11-26)23(29)8-9-28-16-25-18-15-22(33-3)21(32-2)14-17(18)24(28)30/h4-7,14-16H,8-13H2,1-3H3

InChI Key

FEAZYRRCQSUFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

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